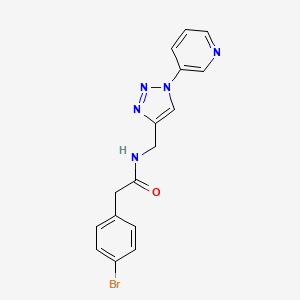

2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c17-13-5-3-12(4-6-13)8-16(23)19-9-14-11-22(21-20-14)15-2-1-7-18-10-15/h1-7,10-11H,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPHRTFJCSMJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

-

Step 1: Synthesis of Azide Intermediate

- React 4-bromophenyl acetic acid with thionyl chloride to form the corresponding acid chloride.

- React the acid chloride with sodium azide to form the azide intermediate.

-

Step 2: Formation of Triazole Ring

- React the azide intermediate with an alkyne derivative of pyridine in the presence of a copper(I) catalyst to form the triazole ring.

-

Step 3: Final Coupling

- Couple the triazole intermediate with an appropriate amine to form the final product, 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings.

Reduction: Reduction reactions can occur at the bromophenyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyridine and triazole rings.

Reduction: Reduced derivatives of the bromophenyl group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of related acetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The incorporation of the triazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to effective inhibition of pathogen growth .

Anticancer Potential

The anticancer activity of related compounds has been evaluated through in vitro studies using various cancer cell lines. For example, some derivatives have demonstrated cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the triazole moiety may contribute to this activity by facilitating interactions with specific cellular targets involved in cancer progression.

Antitubercular Activity

Emerging studies have also focused on the antitubercular properties of compounds similar to 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide. In vitro assays have shown promising results against Mycobacterium tuberculosis, suggesting potential for further development as a treatment option for tuberculosis .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical settings:

- Study on Antimicrobial Properties : A series of 2-acetamides were synthesized and tested for antimicrobial activity against various pathogens. Results indicated that compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts .

- Anticancer Evaluation : A derivative structurally related to 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- 2-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- 2-(4-methylphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide imparts unique reactivity and properties compared to its analogs. Bromine can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity in biological systems.

Biological Activity

2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound with potential biological significance. This compound features a bromophenyl group, a pyridinyl group, and a triazole ring, which contribute to its diverse biological activities. This article reviews its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common method includes the use of click chemistry , specifically the Huisgen 1,3-dipolar cycloaddition, which forms the triazole ring through the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Synthetic Steps:

-

Formation of Azide Intermediate :

- React 4-bromophenyl acetic acid with thionyl chloride to form the acid chloride.

- React the acid chloride with sodium azide to yield the azide intermediate.

-

Triazole Ring Formation :

- React the azide intermediate with an alkyne derivative of pyridine under copper(I) catalysis to form the triazole.

Biological Activity

The biological activity of 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing similar structural motifs exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The activity was assessed using a turbidimetric method and showed promising results against various microbial strains .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. For instance, derivatives with similar structures have been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. The results suggested that certain derivatives exhibited potent cytotoxic effects, indicating potential for further development as anticancer agents .

The mechanism by which 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its biological effects is likely multifaceted:

- Binding Interactions : The triazole ring can engage in hydrogen bonding and π–π interactions with biological targets.

- Halogen Bonding : The presence of bromine in the bromophenyl group may enhance binding affinity through halogen bonding interactions .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | Chlorophenyl | Moderate | Low |

| 2-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | Fluorophenyl | High | Moderate |

| 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | Bromophenyl | High | High |

This table illustrates that while other halogenated phenyl derivatives exhibit varying levels of biological activity, the brominated variant shows enhanced potency in both antimicrobial and anticancer assays.

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide:

- Antimicrobial Study : A study demonstrated that derivatives with similar triazole structures exhibited MIC values comparable to standard antibiotics against resistant strains of bacteria .

- Anticancer Evaluation : In another investigation focusing on breast cancer cell lines (MCF7), specific derivatives were shown to significantly inhibit cell proliferation at low concentrations (12.5 µg/mL), suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

A common approach involves coupling 4-bromophenylacetic acid with a triazole-piperidine intermediate via carbodiimide-mediated amidation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [EDC] in dichloromethane [DCM]). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How is the compound structurally characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Key parameters include dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and pyridinyl-triazole moieties) and hydrogen-bonding interactions (N–H⋯O) stabilizing the crystal lattice. FTIR and NMR (1H/13C) validate functional groups, with pyridinyl protons appearing as distinct doublets at δ 8.5–9.0 ppm .

Q. What in vitro biological assays are relevant for initial screening?

Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).

- Anti-HIV : Reverse transcriptase inhibition assays. The triazole-pyridine scaffold shows promise in targeting viral proteases and bacterial enzymes .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Solubility differences : Use standardized DMSO/PBS ratios.

- Cell line variability : Validate with multiple cell types (e.g., HEK293 vs. HepG2).

- Assay protocols : Adhere to CLSI guidelines for MIC determinations. Cross-reference with structurally related compounds (e.g., N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide) to identify structure-activity trends .

Q. What strategies optimize reaction yields during synthesis?

Key parameters:

- Temperature : Maintain ≤273 K to minimize side reactions.

- Catalyst : Triethylamine (5 mol%) enhances EDC-mediated coupling efficiency.

- Purification : Gradient elution (hexane → ethyl acetate) reduces co-elution of brominated byproducts. Yields typically improve from 60% to >85% under optimized conditions .

Q. How to assess the compound’s stability under experimental conditions?

- Thermal stability : TGA/DSC analysis (decomposition onset at ~423 K).

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 310 K; amide bonds are prone to hydrolysis at pH >10. Store in anhydrous DMSO at 253 K for long-term stability .

Q. What computational methods predict binding modes for mechanistic studies?

- Docking : Use AutoDock Vina with PDB entries (e.g., HIV-1 protease: 1HPV).

- MD simulations : GROMACS with CHARMM36 forcefield to assess triazole-pyridine interactions with active sites.

- QSAR : Correlate logP and polar surface area (PSA) with membrane permeability .

Methodological Considerations

Q. How to troubleshoot crystallization failures for SCXRD?

- Solvent selection : Slow evaporation from DCM/MeOH (4:1) promotes nucleation.

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-bromophenyl)acetamide derivatives).

- Temperature gradient : Gradual cooling (298 K → 277 K) reduces disorder .

Q. What analytical techniques validate purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.